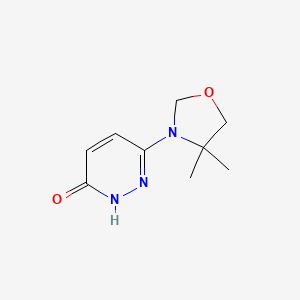

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2)5-14-6-12(9)7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLJFDBBCNISFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1C2=NNC(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit phosphodiesterase enzymes, particularly phosphodiesterase-III, which is involved in the regulation of intracellular cyclic adenosine monophosphate levels. By inhibiting phosphodiesterase-III, this compound can modulate cellular signaling pathways that depend on cyclic adenosine monophosphate as a second messenger.

Additionally, this compound has been found to interact with various proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase enzymes. These interactions can lead to the modulation of inflammatory pathways, making this compound a potential candidate for anti-inflammatory therapies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting phosphodiesterase-III, this compound can increase intracellular cyclic adenosine monophosphate levels, leading to the activation of protein kinase A and subsequent phosphorylation of target proteins. This cascade of events can alter gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.

Moreover, this compound has been observed to impact cell signaling pathways involved in inflammation and immune responses. By modulating the activity of cyclooxygenase and lipoxygenase enzymes, this compound can influence the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby affecting the overall inflammatory response.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of phosphodiesterase-III, which leads to an increase in intracellular cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels activate protein kinase A, which then phosphorylates various target proteins involved in cellular signaling pathways.

In addition to its effects on phosphodiesterase-III, this compound can bind to and inhibit the activity of cyclooxygenase and lipoxygenase enzymes. These enzymes are responsible for the production of pro-inflammatory mediators, and their inhibition by this compound can lead to a reduction in inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used.

In in vitro studies, this compound has been shown to maintain its inhibitory effects on phosphodiesterase-III and inflammatory enzymes over several days. In in vivo studies, the compound’s effects on cellular function and inflammation have been observed to persist for several weeks, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low to moderate doses, this compound exhibits significant inhibitory effects on phosphodiesterase-III and inflammatory enzymes, leading to reduced inflammation and improved cellular function. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by hepatic enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can then be further processed and excreted from the body.

The interactions of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels within cells. By inhibiting phosphodiesterase-III and inflammatory enzymes, this compound can alter the balance of cyclic adenosine monophosphate and pro-inflammatory mediators, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to specific proteins, such as albumin, which helps in its distribution and localization within different cellular compartments.

The distribution of this compound within tissues can also be influenced by its interactions with transporters, such as organic anion-transporting polypeptides and multidrug resistance proteins. These transporters can facilitate the movement of the compound across cellular membranes, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with its target enzymes and proteins. The presence of specific targeting signals or post-translational modifications can also influence the localization of this compound within different cellular compartments.

For instance, the oxazolidine moiety of this compound can undergo post-translational modifications, such as phosphorylation or acetylation, which can affect its localization and activity. These modifications can direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function and metabolism.

Biological Activity

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 195.22 g/mol

- CAS Number : 2092250-14-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazolidine moiety may enhance the compound's stability and facilitate interactions with biomolecules such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including lung adenocarcinoma (A549) and melanoma (WM115) cells. The IC50 values for these cell lines suggest significant cytotoxic potential.

- A study showed that compounds similar in structure to this compound displayed promising antitumor activity when tested in both two-dimensional (2D) and three-dimensional (3D) assays, indicating its potential as a lead molecule for cancer therapy .

- Antimicrobial Activity :

Case Study 1: Antitumor Efficacy

In a controlled experiment, this compound was tested against A549 lung cancer cells. The results indicated an IC50 value of approximately 5.13 μM in a 2D assay, with a notable decrease in cell viability correlating with increased concentrations of the compound .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial effect of the compound on E. coli and S. aureus. The broth microdilution method was employed according to CLSI guidelines, revealing that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyridazin-3-ol scaffold but differ in substituent groups, leading to distinct properties:

6-(4-Phenoxyphenyl)pyridazin-3-ol (CAS: 39499-57-5)

- Substituent: A 4-phenoxyphenyl group replaces the oxazolidine ring.

- Higher molecular weight (280.30 g/mol vs. 237.28 g/mol for the target compound) may affect solubility and diffusion properties. Commercial availability: Five suppliers, suggesting broader industrial use .

6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol

- Substituent : A dimethylthiazole group replaces the oxazolidine.

- Reduced hydrogen-bonding acceptors (3 vs. 4 in the target compound) due to the absence of oxazolidine oxygen .

6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic Acid (CAS: 2092513-69-2)

- Substituent : A carboxylic acid group is appended to the pyridazine ring.

- Key Differences: The carboxylic acid enhances aqueous solubility (via ionization at physiological pH) and introduces additional hydrogen-bonding sites. Potential for salt formation, improving bioavailability in pharmaceutical contexts .

Physicochemical and Functional Properties

| Property | Target Compound | 6-(4-Phenoxyphenyl)pyridazin-3-ol | 6-(Dimethylthiazol-5-yl)pyridazin-3-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 237.28 | 280.30 | 223.27 |

| Hydrogen Bond Donors | 1 (pyridazin-3-ol -OH) | 1 | 1 |

| Hydrogen Bond Acceptors | 4 (2N, 2O) | 3 (2N, 1O) | 3 (2N, 1S) |

| LogD (Predicted) | ~1.2 (moderate lipophilicity) | ~2.8 (higher lipophilicity) | ~1.5 |

| Commercial Suppliers | 1 | 5 | 0 |

Notes:

- The oxazolidine substituent in the target compound balances lipophilicity and hydrogen-bonding capacity, making it versatile for crystal engineering (e.g., hydrogen-bonded networks) .

- The phenoxyphenyl analogue’s higher LogD suggests utility in membrane-permeable applications, while the carboxylic acid derivative is better suited for polar environments .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with 3,6-dichloro-4,5-dimethylpyridazine as the core scaffold. This compound undergoes functionalization reactions to introduce the oxazolidinyl substituent and the hydroxyl group at the 3-position of the pyridazine ring.

General Synthetic Strategy

The preparation involves:

- Halogenation and substitution reactions on the pyridazine ring to introduce reactive sites.

- Nucleophilic substitution with amine or oxazolidine derivatives.

- Cyclization and oxidation steps to form the oxazolidin-3-yl moiety and hydroxyl group.

- Purification by flash chromatography or recrystallization to isolate the target compound.

Detailed Preparation Methods

Representative Experimental Procedure

Halogenation: 3,6-dichloro-4,5-dimethylpyridazine (500 mg, 2.82 mmol) dissolved in 10 mL carbon tetrachloride is treated with N-bromosuccinimide (503 mg, 2.82 mmol) and AIBN (2.3 mg, 0.014 mmol). The mixture is irradiated with 300 W light and refluxed for 5 hours. The succinimide byproduct is filtered off, and the filtrate is concentrated to yield 4-(bromomethyl)-3,6-dichloro-5-methylpyridazine as a brown solid.

Substitution: The bromomethyl intermediate (400 mg, 1.56 mmol) is dissolved in DMF, then benzyl amine (188 µL, 1.72 mmol) and triethylamine (326 µL, 2.34 mmol) are added. The reaction mixture is heated at 90°C for 2 hours, diluted with dichloromethane, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography (30-80% ethyl acetate in heptane) to afford the substituted pyridazine as a greasy solid (yield ~54%).

Cyclization and Oxidation: Treatment with NaHMDS in THF under nitrogen atmosphere, followed by stirring in open air for several hours, promotes ring closure forming the oxazolidinyl ring and hydroxylation at the 3-position.

Purification: Final purification by silica gel chromatography using appropriate solvent systems yields the target compound in high purity and yields ranging from 44% to over 90% depending on scale and conditions.

Analytical Data Supporting Preparation

Mass Spectrometry (MS): Characteristic molecular ion peaks confirm the molecular weight consistent with this compound and intermediates (e.g., m/z 282.05 for substituted pyridazine).

Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show signals corresponding to methyl groups, aromatic protons, and oxazolidinyl ring protons, confirming structural integrity.

Yields and Purity: Yields vary from 37% to 93% depending on reaction step and conditions, with purification by flash chromatography critical to obtaining high-purity product.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Starting material | 3,6-Dichloro-4,5-dimethylpyridazine | Commercially available or synthesized |

| Halogenation agent | N-Bromosuccinimide (NBS) | Used with AIBN initiator in CCl4 |

| Reaction temperature (halogenation) | 80°C | Reflux conditions with irradiation |

| Reaction time (halogenation) | 5-16 hours | Longer times increase yield |

| Nucleophilic substitution base | Triethylamine or potassium carbonate | Facilitates amine substitution |

| Substitution solvent | DMF or NMP | Polar aprotic solvents preferred |

| Substitution temperature | 60-180°C | Elevated temperatures accelerate reaction |

| Cyclization reagent | Sodium bis(trimethylsilyl)amide (NaHMDS) | Strong base for ring closure |

| Cyclization atmosphere | Nitrogen followed by air exposure | Air oxidation stabilizes hydroxyl group |

| Purification method | Flash chromatography | Silica gel with EtOAc/heptane or MeOH/DCM gradients |

| Overall yield | 37-93% | Dependent on step and scale |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions, such as condensation between pyridazine derivatives and oxazolidine precursors. A common approach includes refluxing in ethanol with a base (e.g., triethylamine, TEA) to facilitate cyclization . For example, analogous heterocyclic systems are synthesized via refluxing equimolar reactants in ethanol for 2–8 hours, followed by recrystallization from DMF-EtOH mixtures to improve purity . Optimization should focus on solvent polarity, temperature, and catalyst selection (e.g., acid/base or metal catalysts) to enhance yield and reduce side products.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is essential for assigning proton and carbon environments, particularly distinguishing oxazolidine and pyridazine moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl or C=N stretches). X-ray crystallography may resolve tautomeric or stereochemical ambiguities . For example, PubChem data for similar compounds highlights the use of InChI keys and spectral libraries for validation .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Answer : Conduct accelerated stability testing under controlled humidity (e.g., 40–75% RH), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 1, 3, 6 months). For hygroscopic or light-sensitive analogs, inert atmosphere storage (argon) and amber vials are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The oxazolidine ring’s electron-donating dimethyl groups enhance ring stability but may sterically hinder nucleophilic attack at the oxazolidine nitrogen. Pyridazin-3-ol’s hydroxyl group can act as a hydrogen-bond donor, directing reactivity. Computational studies (DFT) are advised to map charge distribution and transition states. Experimental kinetic studies under varying pH and solvents (e.g., DMSO vs. ethanol) can elucidate substituent effects .

Q. How do contradictions in reported biological activities of derivatives inform structure-activity relationship (SAR) studies?

- Answer : Discrepancies often arise from divergent assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. To resolve these, standardize bioassays using pure compounds (≥95% HPLC purity) and validate results across multiple models. For example, highlights how varying arylaldehyde substituents in analogous compounds alter bioactivity, necessitating systematic SAR comparisons .

Q. What strategies validate tautomeric equilibria of this compound in solution?

- Answer : Use dynamic NMR at variable temperatures to observe proton exchange between tautomers. UV-Vis spectroscopy in solvents of differing polarities (e.g., water vs. DMSO) can track shifts in λmax due to tautomerization. Computational modeling (e.g., Gaussian) predicts dominant tautomers and stabilization energies .

Methodological Considerations

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Answer : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions. For example, ’s reflux method in dioxane with TEA could be adapted to continuous flow, improving reproducibility . Purification via column chromatography or preparative HPLC ensures high purity, critical for pharmacological studies .

Q. What analytical workflows resolve spectral overlaps in complex derivatives?

- Answer : Use 2D NMR techniques (HSQC, HMBC) to correlate overlapping proton and carbon signals. High-resolution mass spectrometry (HRMS) with MS/MS fragmentation distinguishes isobaric impurities. For instance, PubChem’s spectral data for triazole-thiol analogs demonstrates the utility of multi-technique validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Answer : Re-evaluate reaction parameters (e.g., stoichiometry, solvent purity, catalyst loading) across studies. Reproduce methods from independent sources and characterize products rigorously. and show how minor changes in reagents (e.g., arylaldehyde substituents) or reaction time alter yields, emphasizing protocol transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.